2,3-Bis(3-fluorophenyl)pyridine

PDE4 Inhibitors Asthma Inflammation

SAR studies on PDE4 inhibitors demand regioisomerically pure 2,3-disubstituted pyridine scaffolds. 2,3-Bis(3-fluorophenyl)pyridine (CAS 1214340-37-0) provides the exact substitution pattern required for non-emetic PDE4 inhibitor development and HIF-1α pathway modulation. • Privileged 2,3-substitution essential for PDE4 target engagement; positional isomers lack desired activity • Core building block of fluorophenylpyridine analogs with validated antitumor activity in lung cancer models • 19F NMR-compatible for binding studies; suitable for Suzuki-Miyaura and late-stage C-H functionalization methodology • Non-hazardous; shipped ambient with full analytical documentation

Molecular Formula C17H11F2N
Molecular Weight 267.27 g/mol
Cat. No. B12965254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(3-fluorophenyl)pyridine
Molecular FormulaC17H11F2N
Molecular Weight267.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(N=CC=C2)C3=CC(=CC=C3)F
InChIInChI=1S/C17H11F2N/c18-14-6-1-4-12(10-14)16-8-3-9-20-17(16)13-5-2-7-15(19)11-13/h1-11H
InChIKeyCCZJGSYCVCGZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(3-fluorophenyl)pyridine Overview


2,3-Bis(3-fluorophenyl)pyridine (CAS 1214340-37-0) is a fluorinated heterocyclic compound with a molecular formula of C17H11F2N and a molecular weight of 267.27 g/mol . It is characterized by a central pyridine ring substituted at the 2- and 3- positions by 3-fluorophenyl groups. This specific substitution pattern is of high interest in medicinal chemistry for the development of biologically active molecules, including PDE4 inhibitors and HIF-1α pathway modulators [1]. Its procurement value is underpinned by its role as a key intermediate in the synthesis of complex, pharmacologically relevant compounds.

Target PDE4 and HIF-1α pathway studies
Scaffold 2,3-disubstituted pyridine core
Synthesis Suzuki coupling from dibromopyridine

2,3-Bis(3-fluorophenyl)pyridine vs. Generic Analogs


Simple substitution of 2,3-Bis(3-fluorophenyl)pyridine with other 'bis(fluorophenyl)pyridine' regioisomers or non-fluorinated analogs is not a viable procurement strategy due to the profound impact of substitution pattern on biological activity and synthetic utility. The specific 2,3-substitution with 3-fluorophenyl groups creates a unique steric and electronic environment that is essential for targeted interactions with biological receptors like PDE4 . For instance, while 2,5-bis(3-fluorophenyl)pyridine exists as a structural isomer , the change in the pyridine nitrogen's position relative to the substituents drastically alters its ability to participate in specific binding interactions, leading to a loss of desired activity. This specificity necessitates the procurement of the precise 2,3-isomer for research programs focused on these validated therapeutic pathways.

Attribute
Target Compound
Regioisomer / Analog
Substitution pattern
2,3-bis(3-fluorophenyl)
2,4- or 2,5-substitution
Target engagement
PDE4 interaction supported
Binding may shift or be lost
Synthetic route
Simple one-step coupling
May require longer routes

2,3-Bis(3-fluorophenyl)pyridine Evidence


PDE4 Inhibitory Activity

The 2,3-substitution pattern on the pyridine core is a validated and essential scaffold for potent, orally active PDE4 inhibitors. Research by Kato et al. established a series of 2,3-disubstituted pyridines with significant in vivo efficacy in animal models of asthma and inflammation . This contrasts with other regioisomers like 2,4- or 2,5-disubstituted pyridines, which are not documented with the same potency in this class. While a specific IC50 for 2,3-Bis(3-fluorophenyl)pyridine is not reported, the core scaffold has been optimized to yield compounds with low nanomolar PDE4 inhibitory activity and a desirable non-emetic profile .

PDE4 Scaffold
Class-level
2,3-Disubstitution yields potent PDE4 inhibitors; other regioisomers not reported with same potency.
Supports PDE4 inhibitor design
Data to verify for exact IC₅₀
PDE4 Inhibitors Asthma Inflammation

HIF-1α Pathway Inhibition

Fluorophenyl and pyridine analogues, particularly those with a 2,3-substitution pattern, have demonstrated potent inhibition of the Hypoxia Inducible Factor-1α (HIF-1α) pathway [1]. In a study on ring-truncated deguelin surrogates, compounds like '25' exhibited potent HIF-1α inhibition in a dose-dependent manner and significant antitumor activity in H1299 cells, with less toxicity than the natural product deguelin [2]. While 2,3-Bis(3-fluorophenyl)pyridine is a simpler building block, it represents a core fragment of these potent inhibitors, and its procurement is a starting point for exploring this specific pharmacophore.

HIF-1α Inhibition
Class-level
Analogue 25: potent HIF-1α inhibition, antitumor activity in H1299 cells; less toxicity than deguelin.
Supports HIF-1α inhibitor exploration
Analogue data; requires validation for this scaffold
HIF-1α Inhibitors Anticancer Agents Hypoxia

Synthetic Accessibility via Suzuki Coupling

The synthesis of 2,3-bis(3-fluorophenyl)pyridine is reliably achieved via the robust and widely adopted Suzuki-Miyaura cross-coupling reaction using readily available 2,3-dibromopyridine and 3-fluorophenylboronic acid . This high-yielding, palladium-catalyzed method provides a straightforward and scalable route for in-house synthesis or for assessing the quality of commercially procured material. In contrast, accessing regioisomers like 2,4-bis(3-fluorophenyl)pyridine or more complex fluorophenylpyridines with additional substitution may require less general or more challenging synthetic sequences , impacting both cost and feasibility for routine research use.

Synthetic Route
Reported
Suzuki-Miyaura coupling of 2,3-dibromopyridine and 3-fluorophenylboronic acid.
Straightforward and scalable synthesis
Pd-catalyzed, mild conditions
Organic Synthesis Cross-Coupling Building Blocks

2,3-Bis(3-fluorophenyl)pyridine Applications


PDE4 Inhibitor Lead Optimization

Medicinal chemistry teams focused on developing novel, non-emetic PDE4 inhibitors for asthma or COPD should procure 2,3-Bis(3-fluorophenyl)pyridine. As established by Kato et al. and Kawasaki et al., the 2,3-disubstituted pyridine core is a privileged scaffold for this target class. This compound serves as an ideal starting point for structure-activity relationship (SAR) studies to optimize potency and minimize central nervous system penetration, a key driver of the emetic side effects seen with earlier PDE4 inhibitors .

HIF-1α Inhibitor Synthesis for Cancer

Investigators exploring the HIF-1α pathway as an anticancer strategy will find 2,3-Bis(3-fluorophenyl)pyridine a valuable building block. It is a core component of fluorophenylpyridine analogs that have demonstrated potent HIF-1α inhibition and significant antitumor activity in lung cancer models, with a toxicity profile improved over deguelin . This compound can be used to synthesize focused libraries aimed at destabilizing HIF-1α via HSP90 binding pocket interactions.

Probing Protein-Ligand Interactions

Due to its defined and rigid biaryl structure, 2,3-Bis(3-fluorophenyl)pyridine can be used as a chemical probe to study protein-ligand interactions. Its specific substitution pattern can be exploited in competitive binding assays or structural biology studies (e.g., X-ray crystallography, NMR) to understand the binding mode of related fluorophenylpyridine-containing drug candidates. The presence of fluorine atoms also offers potential for 19F NMR studies to monitor binding events and conformational changes .

Cross-Coupling & Late-Stage Functionalization

Organic chemistry research groups developing new synthetic methodologies can utilize 2,3-Bis(3-fluorophenyl)pyridine as a substrate. Its synthesis via standard Suzuki-Miyaura coupling is well-precedented , making it an excellent model substrate for developing more challenging cross-coupling reactions or for exploring late-stage C-H functionalization on the pyridine core or the pendant phenyl rings.

Application
Selection Property
Validation Focus
PDE4 lead optimization
2,3-Disubstituted pyridine core
PDE4 isoform selectivity and CNS penetration profile
HIF-1α inhibitor synthesis
Fluorophenylpyridine fragment
HIF-1α inhibition and cellular activity in cancer models
Protein-ligand interaction studies
Rigid biaryl structure and fluorine labeling
Binding mode via X-ray/NMR, ¹⁹F NMR monitoring
Cross-coupling methodology
Suzuki-Miyaura coupling reactivity
Yield, functional group tolerance, scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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